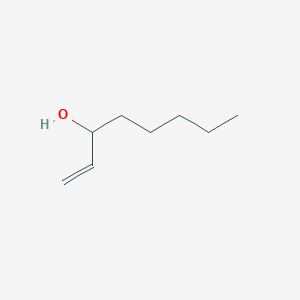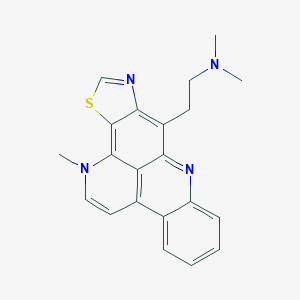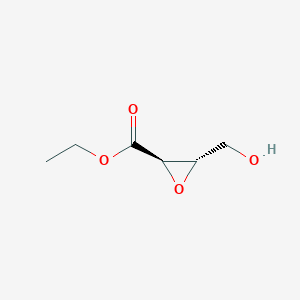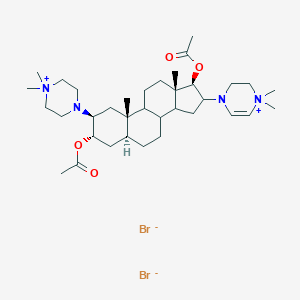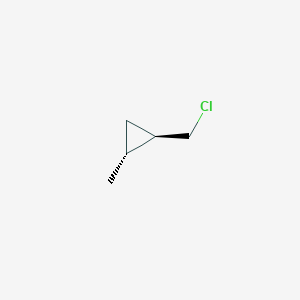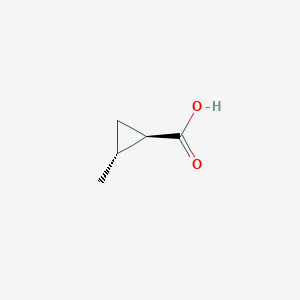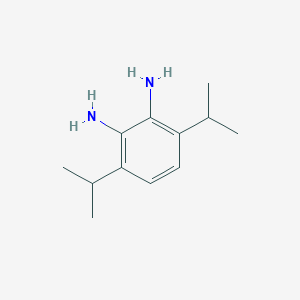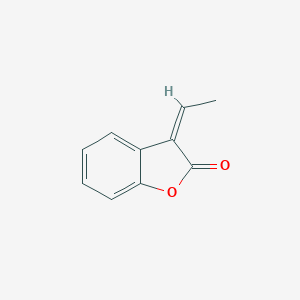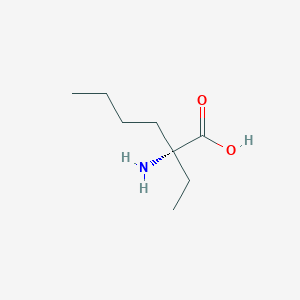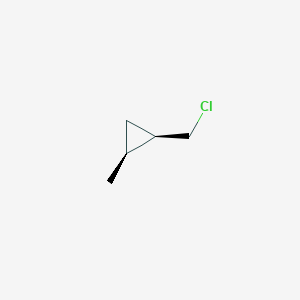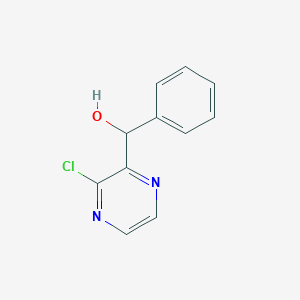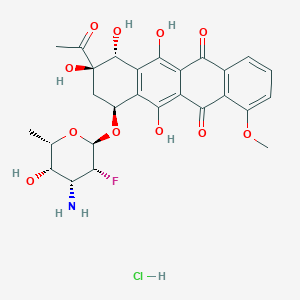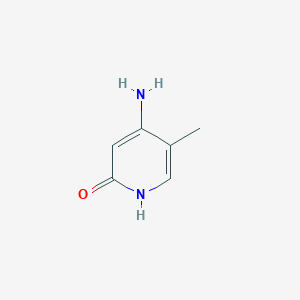
4-(dimethoxymethyl)heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propylpentanal dimethyl acetal is an organic compound that belongs to the class of acetals. Acetals are formed by the reaction of aldehydes or ketones with alcohols in the presence of an acid catalyst. This compound is characterized by its stability and lack of reactivity in neutral to strongly basic environments, making it useful in various chemical applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-propylpentanal dimethyl acetal typically involves the reaction of 2-propylpentanal with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the acetal. Common acid catalysts used include hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid .
Industrial Production Methods: In industrial settings, the production of dimethyl acetals can be optimized by using excess methanol and removing the water produced during the reaction to drive the equilibrium towards the formation of the acetal. Techniques such as using molecular sieves or a Dean-Stark trap are employed to remove water .
化学反应分析
Types of Reactions: 2-Propylpentanal dimethyl acetal undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, the acetal can be hydrolyzed back to the original aldehyde and methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.
Reduction: Reduction reactions can convert the acetal to alcohols or other reduced forms.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sulfuric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: 2-Propylpentanal and methanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
科学研究应用
2-Propylpentanal dimethyl acetal has various applications in scientific research, including:
Chemistry: Used as a protecting group for aldehydes and ketones during multi-step organic synthesis.
Biology: Studied for its potential metabolic conversion to bioactive compounds.
Medicine: Investigated as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 2-propylpentanal dimethyl acetal involves its stability and reactivity under specific conditions. In acidic environments, the acetal can be hydrolyzed to release the original aldehyde, which can then participate in further chemical reactions. The molecular targets and pathways involved include the nucleophilic attack on the carbonyl carbon and subsequent formation of hemiacetal and acetal intermediates .
相似化合物的比较
- 2-Propylpentanal diethyl acetal
- 2-Propylpentanal diisopropyl acetal
- 2-Propylpentanal dipropyl acetal
Comparison: 2-Propylpentanal dimethyl acetal is unique due to its specific reactivity and stability profile. Compared to its diethyl and diisopropyl counterparts, the dimethyl acetal is more volatile and has a lower boiling point, making it easier to handle in certain chemical processes . Additionally, the dimethyl acetal is more readily hydrolyzed under acidic conditions, providing a convenient route for the release of the original aldehyde .
属性
CAS 编号 |
124345-16-0 |
|---|---|
分子式 |
C10H22O2 |
分子量 |
174.28 g/mol |
IUPAC 名称 |
4-(dimethoxymethyl)heptane |
InChI |
InChI=1S/C10H22O2/c1-5-7-9(8-6-2)10(11-3)12-4/h9-10H,5-8H2,1-4H3 |
InChI 键 |
WJZQRVYBJZHRLM-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(OC)OC |
规范 SMILES |
CCCC(CCC)C(OC)OC |
Key on ui other cas no. |
124345-16-0 |
同义词 |
1,1-dimethoxy-2-propylpentane 2-propylpentanal dimethyl acetal |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,10-Dihydroxy-2,3,7,8-tetramethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B46167.png)
